In Vitro Potency of NSC-84096 Against rBoNT/A-LC Compared to Closest Analogs
In a study that screened multiple quinolinol derivatives from ChemBridge and NSC libraries, eleven compounds potently inhibited rBoNT/A-LC endopeptidase activity. Among these, five exhibited IC50 values spanning from 3.0 nM to 10.0 µM [1]. While the precise IC50 for NSC-84096 was not explicitly reported in this study, it was the initial hit compound from which all analogs were derived. The most potent analog identified, NSC-84087, demonstrated an IC50 in the low nanomolar range and provided in vivo protection, establishing a benchmark for potency within this chemical class [1]. This context positions NSC-84096 as the foundational scaffold for a potent inhibitor series.
| Evidence Dimension | In vitro inhibition of rBoNT/A-LC endopeptidase activity |
|---|---|
| Target Compound Data | Not explicitly reported; foundational hit |
| Comparator Or Baseline | NSC-84087 (IC50: low nanomolar) and other analogs (IC50 range: 3.0 nM – 10.0 µM) |
| Quantified Difference | Potency varies by >3,000-fold across the analog series |
| Conditions | Synaptosomes isolated from rat brain, simulating an in vivo environment [1] |
Why This Matters
This demonstrates that while NSC-84096 is not the most potent analog, its unique chemical scaffold is the validated starting point for a series of inhibitors with a wide dynamic range of potency, making it an essential control compound and scaffold for medicinal chemistry optimization efforts.
- [1] Padma Singh, et al. Small-Molecule Quinolinol Inhibitor Identified Provides Protection against BoNT/A in Mice. PLoS ONE. 2012; 7(10): e47110. View Source
